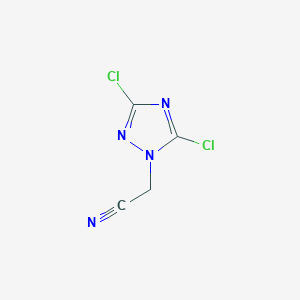![molecular formula C19H16N4S B7812008 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7812008.png)
4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a phenylamino group, a methylsulfanyl group, and a phenyl group attached to a pyrimidine ring, along with a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions using aniline derivatives.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is often added through thiolation reactions using methylthiolating agents.
Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions using cyanating agents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The phenylamino and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The phenylamino and phenyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 4-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
- 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-(4-METHYLPHENYL)PYRIMIDINE-5-CARBONITRILE
- 4-[(3-METHYLPHENYL)AMINO]-2-(ETHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the phenylamino, methylsulfanyl, and carbonitrile groups provides a unique set of interactions with molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(3-methylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-13-7-6-10-15(11-13)21-18-16(12-20)17(22-19(23-18)24-2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXMAIYPJWBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-7-(pyrrolidin-1-ium-1-ylmethyl)-1-benzofuran-6-olate](/img/structure/B7811926.png)
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B7811931.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-methylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811934.png)
![(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811941.png)

![(2Z)-7-[[butyl(methyl)azaniumyl]methyl]-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-olate](/img/structure/B7811976.png)
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B7811978.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-(morpholin-4-ium-4-ylmethyl)-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811979.png)
![(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B7811981.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7811987.png)
![2-[[(2Z)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide](/img/structure/B7811991.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B7812000.png)
![2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE](/img/structure/B7812012.png)
![2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE](/img/structure/B7812019.png)
